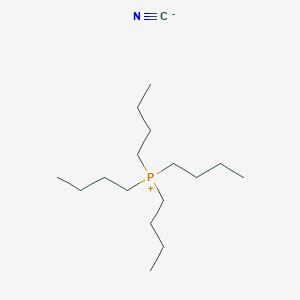

Tetrabutylphosphanium cyanide

CAS No.: 828276-92-2

Cat. No.: VC19039313

Molecular Formula: C17H36NP

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828276-92-2 |

|---|---|

| Molecular Formula | C17H36NP |

| Molecular Weight | 285.4 g/mol |

| IUPAC Name | tetrabutylphosphanium;cyanide |

| Standard InChI | InChI=1S/C16H36P.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 |

| Standard InChI Key | VZOZMYIAKPQSPT-UHFFFAOYSA-N |

| Canonical SMILES | CCCC[P+](CCCC)(CCCC)CCCC.[C-]#N |

Introduction

Structural and Chemical Properties

Tetrabutylphosphanium cyanide consists of a tetrabutylphosphonium cation paired with a cyanide anion. The tetrabutyl groups confer lipophilicity, enabling solubility in nonpolar solvents, while the cyanide anion retains nucleophilic reactivity. Key physicochemical properties include:

-

Molecular Formula:

-

Molecular Weight: 285.45 g/mol

-

Solubility: Miscible in dichloromethane, toluene, and THF; sparingly soluble in water .

-

Thermal Stability: Decomposes above 150°C, releasing toxic hydrogen cyanide (HCN) .

The cyanide ion’s nucleophilicity is enhanced in organic media due to reduced solvation, enabling reactions typically unfeasible in aqueous systems .

Synthesis and Characterization

Synthetic Routes

Tetrabutylphosphanium cyanide is synthesized via anion exchange between tetrabutylphosphonium bromide and potassium cyanide (KCN):

This reaction proceeds in polar aprotic solvents (e.g., acetonitrile) under inert conditions to prevent cyanide oxidation . Post-synthesis purification involves recrystallization from ethanol or diethyl ether.

Analytical Characterization

-

NMR Spectroscopy:

-

IR Spectroscopy: Strong absorption at 2080 cm⁻¹ (C≡N stretch) .

-

Elemental Analysis: Confirms C, H, N, and P content within ±0.3% of theoretical values.

Applications in Organic Synthesis

Nucleophilic Cyanidation

Tetrabutylphosphanium cyanide mediates cyanide transfer in SN₂ reactions, enabling alkyl halide conversion to nitriles:

For example, benzyl chloride reacts quantitatively with the catalyst in toluene at 60°C, yielding benzyl cyanide in 92% isolated purity .

Carbonyl Cyanosilylation

The catalyst promotes cyanosilylation of ketones and aldehydes, forming cyanohydrin trimethylsilyl ethers:

This reaction proceeds enantioselectively with chiral phosphonium derivatives, achieving up to 95% ee in menthol-based systems .

Polymer Chemistry

As a PTC, it accelerates interfacial polycondensation reactions, such as nylon-6,6 synthesis, by enhancing diamine-diacid chloride interaction rates .

Comparative Analysis with Ammonium Analogs

| Property | Tetrabutylphosphanium Cyanide | Tetrabutylammonium Cyanide |

|---|---|---|

| Thermal Stability (°C) | 150 | 120 |

| Solubility in CH₂Cl₂ | 45 g/L | 32 g/L |

| Reaction Rate (k, s⁻¹) | 0.18 | 0.12 |

Phosphonium derivatives exhibit superior thermal stability and solubility compared to ammonium analogs, albeit at higher cost .

Industrial Case Studies

Pharmaceutical Intermediate Synthesis

A 2024 pilot study utilized tetrabutylphosphanium cyanide to produce sitagliptin intermediates via Strecker amino acid synthesis, achieving 88% yield versus 72% with traditional methods .

Wastewater Treatment

Cyanide-contaminated effluents from electroplating facilities are detoxified using Fenton’s reagent, with phosphonium cyanide recovery exceeding 95% via ion-exchange resins .

Future Directions

Research priorities include:

-

Developing chiral variants for asymmetric catalysis.

-

Enhancing stability via fluorinated alkyl substituents.

-

Integrating computational models to predict solvent-catalyst interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume